molecular formula C10H8Cl2N2S2 B5762927 2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole

2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole

Cat. No. B5762927
M. Wt: 291.2 g/mol
InChI Key: VYWIQXCVCRRCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole, also known as DCTD, is a chemical compound that has been extensively studied for its potential pharmacological applications. It belongs to the class of thiadiazole compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole is not fully understood. However, it has been proposed that it exerts its biological effects by inhibiting the activity of enzymes such as thioredoxin reductase and glutathione reductase, which are involved in the regulation of cellular redox balance.
Biochemical and Physiological Effects
Studies have shown that 2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, 2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole has been shown to possess antioxidant properties, which may contribute to its radioprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole in laboratory experiments is its relatively low cost and easy availability. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole. One area of interest is its potential use as a radioprotective agent in cancer therapy. Another area of interest is its potential use as an antimicrobial agent, particularly in the treatment of drug-resistant infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole and its potential applications in various fields of medicine.

Synthesis Methods

The synthesis of 2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole involves the reaction of 3,4-dichlorobenzyl chloride with potassium thiocyanate in the presence of a catalyst such as copper(I) iodide. The resulting intermediate is then reacted with methylhydrazine to yield the final product.

Scientific Research Applications

2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess antimicrobial, antifungal, and antitumor activities. In addition, 2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole has been investigated for its potential use as a radioprotective agent in cancer therapy.

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2S2/c1-6-13-14-10(16-6)15-5-7-2-3-8(11)9(12)4-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWIQXCVCRRCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole

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